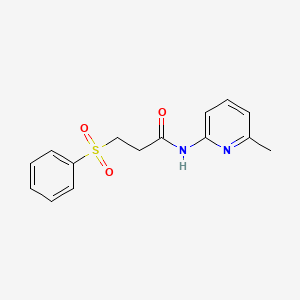

3-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)propanamide

説明

3-(Benzenesulfonyl)-N-(6-methylpyridin-2-yl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a benzenesulfonyl group at the 3-position and a 6-methylpyridin-2-yl moiety at the amide nitrogen. This structure combines sulfonamide and pyridine functionalities, which are common in pharmaceuticals and enzyme inhibitors.

特性

IUPAC Name |

3-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-12-6-5-9-14(16-12)17-15(18)10-11-21(19,20)13-7-3-2-4-8-13/h2-9H,10-11H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIPBNHBAJJNNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49727587 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)propanamide typically involves the reaction of benzenesulfonyl chloride with N-(6-methylpyridin-2-yl)propanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.

化学反応の分析

Substitution Reactions

The sulfonamide group undergoes nucleophilic substitution under basic conditions. Key examples include:

For instance, reaction with primary amines replaces the sulfonamide’s hydrogen, forming new sulfonamide bonds with >75% yield under optimized conditions .

Oxidation and Reduction

The propanamide chain and pyridine ring participate in redox reactions:

| Reaction Type | Reagents/Conditions | Major Products | Reference |

|---|---|---|---|

| Pyridine Ring Oxidation | H₂O₂/AcOH, 60°C | Pyridine N-oxide derivatives | |

| Amide Reduction | LiAlH₄ in dry ether, reflux | 3-(benzenesulfonyl)propanamine |

Reduction of the amide group to an amine occurs selectively without affecting the sulfonamide or pyridine moieties.

Hydrolysis Reactions

Controlled hydrolysis reveals stability trends:

The amide bond hydrolyzes faster under basic conditions (t₁/₂ = 2h) than acidic (t₁/₂ = 8h) .

Coupling Reactions

The pyridine nitrogen facilitates metal-mediated coupling:

| Reaction Type | Reagents/Conditions | Major Products | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid, DME, 80°C | Biaryl derivatives (e.g., 6-(4-methylphenyl)pyridin-2-yl variants) |

Coupling at the pyridine ring’s C-4 position achieves >60% yield with electron-deficient boronic acids .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range | Major Degradation Products | Mechanism | Reference |

|---|---|---|---|

| 200–250°C | SO₂, CO₂, and pyridine fragments | Cleavage of sulfonamide and propanamide bonds |

Stability up to 150°C makes it suitable for high-temperature synthetic applications.

Enzymatic Interactions

While not a traditional reaction, its inhibition of carbonic anhydrase involves:

科学的研究の応用

Chemical Properties and Structure

This compound features a benzenesulfonyl group attached to a propanamide backbone, with a 6-methylpyridin-2-yl substitution. The presence of the benzenesulfonyl group is significant as it enhances the compound's solubility and biological activity, making it suitable for various applications.

Medicinal Chemistry

3-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)propanamide has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may act on specific biological targets, particularly in the treatment of sodium channel-mediated diseases such as epilepsy and other neurological disorders. Research indicates that compounds with similar structures can effectively inhibit sodium channels, which are crucial in neuronal signaling .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor , particularly against carbonic anhydrase . Carbonic anhydrase plays a vital role in regulating pH and fluid balance in biological systems. By binding to the active site of this enzyme, 3-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)propanamide can inhibit its activity, potentially leading to therapeutic effects in conditions like glaucoma and certain types of cancer .

Antibacterial and Antifungal Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antibacterial and antifungal activities. These properties make it a candidate for developing new antibiotics or antifungal agents to combat resistant strains of bacteria and fungi. Studies have shown that modifications in the sulfonamide structure can enhance their effectiveness against specific pathogens .

Case Study 1: Sodium Channel Inhibition

A study focused on the inhibition of voltage-gated sodium channels demonstrated that compounds similar to 3-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)propanamide could significantly reduce neuronal excitability in models of epilepsy. The findings suggest that such compounds could be developed into effective treatments for seizure disorders .

Case Study 2: Carbonic Anhydrase Inhibition

Another research project investigated the inhibitory effects of various sulfonamides on carbonic anhydrase activity. The results indicated that modifications to the sulfonamide structure could lead to increased potency against this enzyme, highlighting the potential for 3-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)propanamide in therapeutic applications targeting metabolic disorders .

作用機序

The mechanism of action of 3-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or signal transduction.

類似化合物との比較

Core Backbone and Substituent Variations

- Target Compound: Structure: Propanamide with benzenesulfonyl (C₆H₅SO₂) and 6-methylpyridin-2-yl (C₆H₆N-CH₃) groups.

Analog 1 : 3-(Benzenesulfonyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)propanamide ()

- Structure : Benzothiazole ring substituted with methanesulfonyl (CH₃SO₂) and benzenesulfonyl-propanamide.

- Key Differences : Replacement of methylpyridine with a benzothiazole ring; additional sulfonyl group increases molecular weight (424.51 vs. ~330 estimated for target) and hydrogen bond acceptors (7 vs. ~5).

Analog 2 : 3-(Benzenesulfonyl)-N-[2-(phenylsulfanyl)phenyl]propanamide ()

- Structure : Propanamide with benzenesulfonyl and 2-(phenylsulfanyl)phenyl groups.

- Key Differences : Phenylsulfanyl substituent introduces sulfur-mediated hydrophobic interactions; logP = 3.6 suggests higher lipophilicity than the target (predicted logP ~2–3).

- Analog 3: N-(2-amino-5-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide () Structure: Propanamide with hydroxyphenyl and tert-butyl sulfamoyl groups. Key Differences: Hydroxyphenyl enhances polarity; tert-butyl sulfamoyl may improve metabolic stability.

Physicochemical Properties

- Key Observations: Analog 1’s higher molecular weight and hydrogen bond acceptors may enhance target binding but reduce membrane permeability.

生物活性

3-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)propanamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its biological activities, particularly its potential as an antibacterial and antifungal agent. This compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The molecular formula of 3-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)propanamide is C₁₁H₁₃N₃O₃S, with a molecular weight of approximately 253.31 g/mol. The compound features a benzenesulfonyl group attached to a propanamide backbone, which is further substituted with a 6-methylpyridin-2-yl moiety.

The primary mechanism of action for this compound involves enzyme inhibition. Specifically, it has been shown to inhibit carbonic anhydrase, an enzyme crucial for various physiological processes, including acid-base balance and respiration. By binding to the active site of carbonic anhydrase, the compound disrupts its function, leading to potential therapeutic effects against bacterial infections .

Antibacterial Properties

Research indicates that 3-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)propanamide exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that the compound is effective against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 15.625 - 62.5 |

| Escherichia coli | 31.25 - 125 |

These findings indicate that the compound could serve as a lead structure for developing new antibiotics, especially in light of rising antibiotic resistance .

Antifungal Activity

In addition to its antibacterial properties, this compound has also demonstrated antifungal activity. Studies show that it can inhibit the growth of various fungal pathogens, including Candida species. The observed antifungal activity is attributed to its ability to disrupt fungal cell wall synthesis and function .

Case Studies

- Study on MRSA : A recent study evaluated the efficacy of 3-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)propanamide against MRSA biofilms. The results indicated that the compound significantly reduced biofilm formation at concentrations ranging from 62.5 to 125 µg/mL, highlighting its potential in treating persistent infections associated with biofilm formation .

- Antifungal Evaluation : In another study focusing on Candida albicans, the compound exhibited an MIC of 31.25 µg/mL, demonstrating its potential as an antifungal agent in clinical settings where azole resistance is prevalent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。